Journal Name:Joule
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Joule ( IF 0 ) Pub Date: 2023-05-24 , DOI: 10.1134/s0012501623700070
AbstractFormation of stable complexes of pectin polysaccharides with Nifedipine hypotensive drug has been shown by IR and UV spectroscopy, stereochemistry of the complexes has been determined, their preparation conditions have been optimized. Features of thermal decomposition of pectin and the prepared complexes with Nifedipine have been studied by TGA/DSC. Obtained results provide scientific foundation to design new water-soluble non-toxic formulation of Nifedipine to expand the use of the drug in medicine.
Joule ( IF 0 ) Pub Date: 2022-02-10 , DOI: 10.1134/s0012501621090037
AbstractThe service life of a carbon fiber reinforced plastic used in an aircraft intended for operation under Arctic extreme conditions was studied by longitudinal bend testing in which monotonic loading at various speeds of displacement of the mobile gripper of a testing machine was combined with cyclic loading of specimens with increasing displacement range. The force dependences of the activation energy of failure and the dependences between the failure rate, deformation rate, and service life were characterized. Exposure of the carbon fiber reinforced plastic to subfreezing temperatures was shown to hardly affect the service life. However, periodic transitions through the crystallization temperature of water accumulated in the composite significantly impair its strength performance and safe service life.
Joule ( IF 0 ) Pub Date: 2021-12-01 , DOI: 10.1134/s0012501621390020
An Erratum to this paper has been published: https://doi.org/10.1134/S0012501621390020
Joule ( IF 0 ) Pub Date: 2021-04-10 , DOI: 10.1134/s0012501621020019
AbstractElectrolyte-gated organic transistors represent a promising platform for the design of fluid biosensors. The paper presents a simple and easily scalable approach to the manufacture of high-performance stable electrolyte-gated organic transistors with reproducible electrical characteristics, based on phase microsegregation in mixtures of an organic semiconductor, 2,7-dioctyl[1]benzothieno[3,2-b]benzothiophene, with a dielectric polymer, polystyrene.
Joule ( IF 0 ) Pub Date: 2023-05-24 , DOI: 10.1134/s0012501623700082
AbstractThe effect of cucurbit[7,8]urils on the absorption and luminescent properties of bis-thiacarbocyanine (bis-TCC) based on 3,3'-dimethylthiacarbocyanine (TCC) perchlorate in water was studied. The existence of two forms of bis-TCC that absorb in the long-wavelength and short-wavelength ranges was established. The properties of the form absorbing in the long-wavelength region are similar to those of the TCC monomer (monomer form), whereas the form absorbing in the short-wavelength region exhibits the properties of the non-fluorescent TCC dimer (dimer form). The effect of cucurbit[7,8]urils was manifested as shifts of the absorption and fluorescence maxima, increase in the fluorescence intensity of both the monomer and the dimer forms, and the presence of thermally activated delayed fluorescence of the dimer form in deoxygenated solutions at room temperature. The results derived from spectral and luminescent measurements indicate the ability of bis-TCC to form complexes with cucurbit[7,8]urils.
Joule ( IF 0 ) Pub Date: 2021-12-01 , DOI: 10.1134/s0012501621390019
An Erratum to this paper has been published: https://doi.org/10.1134/S0012501621390019
Joule ( IF 0 ) Pub Date: 2022-04-22 , DOI: 10.1134/s0012501622010018
AbstractThe melting point of the high-entropy Cantor alloy CoCrFeMnNi was calculated by the classical molecular dynamics method. Interatomic potential as a set of artificial neural networks was used for simulation of this type for the first time. Neural network coefficients were optimized using machine learning technique with ab initio molecular dynamics data. Ab initio molecular dynamics simulation was carried out for a wide temperature range using the same initial crystalline state. The initial state for ab initio simulations was a special quasi-random structure optimized on pairs of the nearest neighbors. The two-phase method based on the movement of phase boundary in a crystal–melt system was used to calculate the melting point. It should be noted that, although the training set did not contain explicit two-phase configurations, the computed melting point proved to be in a satisfactory agreement with available experimental data. Thus, the melting point of the high-entropy CoCrFeMnNi alloy was calculated without the use of empirical data.
Joule ( IF 0 ) Pub Date: 2022-06-20 , DOI: 10.1134/s0012501622030022
AbstractPoly(methacryloylamino galactose) has been synthesized by a modified method, which enables one to increase the yield of the polymer substance. Samples and fractions have been studied by molecular hydrodynamics methods. Molecular masses, scaling relations, and data on equilibrium rigidity of macromolecules have been estimated from the hydrodynamic characteristics.
Joule ( IF 0 ) Pub Date: 2023-06-28 , DOI: 10.1134/s0012501623600110
AbstractThe paper describes the pyrolytic transformation of hydrolysis lignin in 1,4-dioxane at a temperature of 250°C and a pressure of 13.0 MPa and the subsequent Ru/C-catalyzed hydrogenation of the products at a temperature of 250°C and a pressure of 10.0 MPa in an autoclave. It has been found that the thermal pyrolysis of hydrolysis lignin with 1,4-dioxane and the catalytic hydrogenation of pyrolysis products are accompanied by C−O and C−C bond cleavage and formation of a products mixture consisting of soluble oligomer and monomer phenol derivatives, products of their hydrogenolysis and hydrogenation, and also mixtures of C1−C5 gas hydrocarbons and C2−C5 alcohols, and ethers formed mainly during the destruction of the solvent (1,4-dioxane) under the reaction conditions.
Joule ( IF 0 ) Pub Date: 2023-02-20 , DOI: 10.1134/s0012501622600218
AbstractThe possibility of partial replacement of rhodium by iridium in palladium–rhodium bimetallic nanoparticles acting as active sites of three-way catalysts has been studied. Pd–Ir–Rh trimetallic alloy particles were obtained by the thermolysis of a solid solution of double complex salts containing palladium and the second metal (iridium or rhodium) under reducing conditions. It has been determined that all the three metals are uniformly distributed in the bulk of the catalyst in places of location of alloy nanoparticles. The trimetallic catalyst samples are not inferior in thermal stability to the bimetallic catalyst Pd–Rh/γ-Al2O3, provided that iridium is incorporated into the active cluster as Ir3+ ions. The partial replacement of rhodium by iridium reduces the cost of the new material.
Supplementary Information
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